molecular formula C45H33F5N2O5 B613559 Fmoc-Asn(Mtt)-OPfp CAS No. 200259-55-8

Fmoc-Asn(Mtt)-OPfp

Cat. No. B613559
M. Wt: 776.77
InChI Key: WCEHAPHTKOAJLY-DHUJRADRSA-N
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Description

“Fmoc-Asn(Mtt)-OH” is a compound used in peptide synthesis . Its full chemical name is N2-((((9H-Fluoren-9-yl)methoxy)carbonyl)-N4-(diphenyl(p-tolyl)methyl)-L-asparagine . The sidechain of Fmoc-Asn(Mtt)-OH is more easily deprotected than the standard Fmoc-Asn(Tt)-OH, making it useful in applications where the standard Trt protecting group is difficult to remove, such as the C-terminal of peptides .


Chemical Reactions Analysis

The chemical reactions involving Fmoc-Asn(Mtt)-OH primarily concern its use in peptide synthesis. The sidechain of Fmoc-Asn(Mtt)-OH is more easily deprotected than the standard Fmoc-Asn(Tt)-OH . This property is useful in applications where the standard Trt protecting group is difficult to remove, such as the C-terminal of peptides .

Scientific Research Applications

  • Glycopeptide Synthesis : Fmoc-Asn(Mtt)-OPfp is used in the synthesis of glycopeptides, offering a way to incorporate glycosylated asparagine residues into peptides. This application is crucial for the synthesis of glycopeptides that mimic the action of oligosaccharides and for the preparation of complex glycopeptides with specific biological activities (Ürge et al., 1991) (Hagiwara et al., 2011).

  • Preventing Side Reactions in Peptide Synthesis : It helps to prevent undesirable side reactions, like the formation of beta-cyano alanine, during peptide synthesis. This property is particularly important for synthesizing peptides with precise structural and functional integrity (Gausepohl et al., 2009).

  • Multiple Synthesis Methods : It is used in multiple synthesis methods like the multipin method for peptide synthesis, demonstrating its versatility in different synthetic strategies (Bray et al., 1995).

  • Building Block Preparation : Fmoc-Asn(Mtt)-OPfp is used in the preparation of protected-mode glycosylated Nα-Fmoc asparagine OPfp esters, essential for constructing glycopeptides (Christiansen-Brams et al., 1993).

properties

IUPAC Name

(2,3,4,5,6-pentafluorophenyl) (2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-4-[[(4-methylphenyl)-diphenylmethyl]amino]-4-oxobutanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C45H33F5N2O5/c1-26-20-22-29(23-21-26)45(27-12-4-2-5-13-27,28-14-6-3-7-15-28)52-36(53)24-35(43(54)57-42-40(49)38(47)37(46)39(48)41(42)50)51-44(55)56-25-34-32-18-10-8-16-30(32)31-17-9-11-19-33(31)34/h2-23,34-35H,24-25H2,1H3,(H,51,55)(H,52,53)/t35-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WCEHAPHTKOAJLY-DHUJRADRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)NC(=O)CC(C(=O)OC4=C(C(=C(C(=C4F)F)F)F)F)NC(=O)OCC5C6=CC=CC=C6C7=CC=CC=C57
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)NC(=O)C[C@@H](C(=O)OC4=C(C(=C(C(=C4F)F)F)F)F)NC(=O)OCC5C6=CC=CC=C6C7=CC=CC=C57
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C45H33F5N2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

776.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Fmoc-Asn(Mtt)-OPfp

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
S Fiori, S Pegoraro, S Rudolph‐Böhner… - Biopolymers …, 2000 - Wiley Online Library
By replacing two cysteine residues in apamin with selenocysteine, the three possible isomers related to the side‐chain connectivities of a bis‐cystinyl‐peptide were synthesized in …
Number of citations: 86 onlinelibrary.wiley.com

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